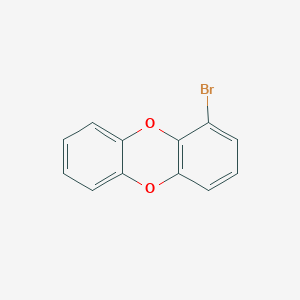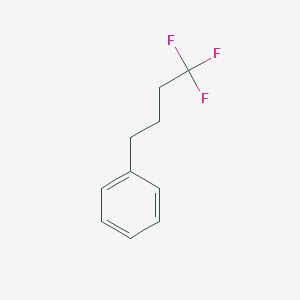
(Dimethylamino)methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea,N-[(dimethylamino)methyl]- is an organosulfur compound with the chemical formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. This compound is part of the thiourea family, which is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
Thiourea,N-[(dimethylamino)methyl]- can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide in an aqueous medium, leading to the formation of symmetrical and unsymmetrical substituted thiourea derivatives . Another method includes the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis route .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of sulfur and chloroform to synthesize thiocarbonyl surrogates. This method is efficient and practical, allowing for the production of various thiocarbamides and oxazolidinethiones with high selectivity .
化学反应分析
Types of Reactions
Thiourea,N-[(dimethylamino)methyl]- undergoes several types of chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinic acids and sulfonic acids.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, isocyanides, and carbon disulfide. Reaction conditions often involve ambient temperatures and aqueous media, making the processes efficient and environmentally friendly .
Major Products
The major products formed from these reactions include symmetrical and unsymmetrical substituted thiourea derivatives, guanidines, and thiocarbonyl compounds .
科学研究应用
Thiourea,N-[(dimethylamino)methyl]- has a wide range of scientific research applications:
作用机制
The mechanism of action of thiourea,N-[(dimethylamino)methyl]- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its therapeutic effects . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and reactivity with biological molecules .
相似化合物的比较
Similar Compounds
Thiourea: The parent compound with a similar structure but without the dimethylamino group.
1,3-Bis(dimethylaminomethyl)thiourea: A related compound with two dimethylaminomethyl groups.
1,3-Bis(methoxymethyl)thiourea: Another derivative with methoxymethyl groups instead of dimethylamino groups.
Uniqueness
Thiourea,N-[(dimethylamino)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various applications .
属性
CAS 编号 |
109858-55-1 |
|---|---|
分子式 |
C4H11N3S |
分子量 |
133.22 g/mol |
IUPAC 名称 |
(dimethylamino)methylthiourea |
InChI |
InChI=1S/C4H11N3S/c1-7(2)3-6-4(5)8/h3H2,1-2H3,(H3,5,6,8) |
InChI 键 |
JMDKZMDNCCDJHH-UHFFFAOYSA-N |
SMILES |
CN(C)CNC(=S)N |
手性 SMILES |
CN(C)CN=C(N)S |
规范 SMILES |
CN(C)CNC(=S)N |
同义词 |
Thiourea, [(dimethylamino)methyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



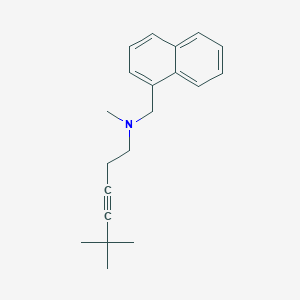
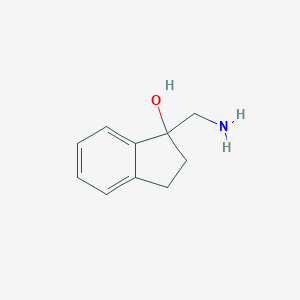
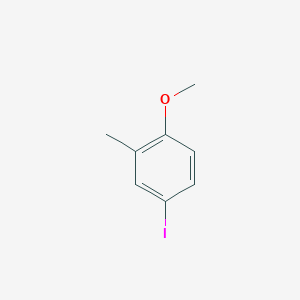
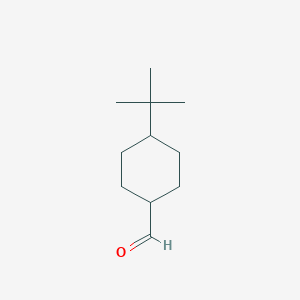
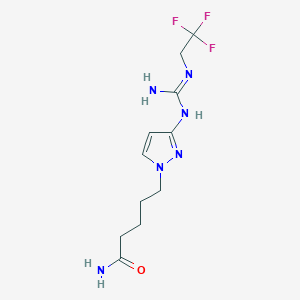
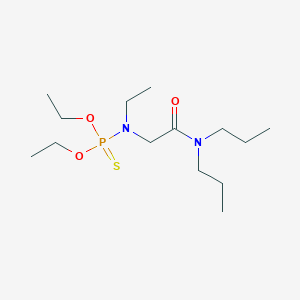
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
